(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid is a boronic acid derivative characterized by the presence of a pyridine ring substituted at the 2-position with a boronic acid group and at the 6-position with an imidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as a building block for various bioactive compounds.
The compound can be synthesized through various organic reactions involving boronic acids, imidazole, and pyridine derivatives. It has been referenced in multiple studies focusing on its synthesis and biological properties, emphasizing its role in the development of pharmaceuticals targeting various diseases, including cancer .
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid belongs to the class of boronic acids, which are organic compounds containing boron atoms bonded to carbon atoms. It is specifically classified as a heterocyclic compound due to the presence of nitrogen-containing rings (imidazole and pyridine).
The synthesis of (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid typically involves the following key steps:
The synthesis may involve several intermediates, and conditions such as temperature, solvent choice, and reaction time can significantly affect yield and purity. For example, reactions are often conducted in solvents like dimethyl sulfoxide or toluene under inert atmospheres to prevent moisture interference .
The molecular structure of (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid can be represented as follows:
This structure features:
The compound has a molecular weight of approximately 181.00 g/mol. Its structural properties can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its identity and purity .
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid participates in various chemical reactions typical for boronic acids:
Reactions involving this compound often require specific conditions such as palladium catalysts, bases like sodium carbonate, and controlled temperatures to optimize yields and selectivity.
The mechanism by which (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid exerts its biological effects typically involves:
Studies have shown that compounds with similar structures exhibit significant activity against various cancer cell lines, indicating potential therapeutic applications in oncology.
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid is typically characterized by:
The compound exhibits typical reactivity associated with boronic acids:
(6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid has several notable applications in scientific research:
The Suzuki-Miyaura reaction stands as the cornerstone methodology for introducing diverse aryl, heteroaryl, or alkenyl substituents onto the imidazopyridine core. This Pd⁰-catalyzed reaction leverages the boronic acid’s nucleophilicity for C–C bond formation with electrophilic partners (e.g., aryl halides, triflates). For (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid, key considerations include:
Table 1: Optimized Suzuki-Miyaura Conditions for Imidazopyridine Boronic Acids
Electrophile | Catalyst System | Base | Solvent | Yield (%) | Key Application |
---|---|---|---|---|---|
Aryl Bromide | Pd(dppf)Cl₂ (10 mol%) | K₃PO₄ | DMF | 94 | Drug derivatization |
DNA-Conjugated Iodide | Pd(XPhos) G2 (2 mol%) | K₂CO₃ | DMF/H₂O | 68–82 | Glycal-DNA bioconjugates |
Alkenyl Triflate | Pd(OAc)₂/SPhos (5 mol%) | CsF | THF | 87 | Fluorescent tag installation |
Heteroaryl Chloride | PEPPSI-IPr (3 mol%) | KOtBu | Toluene | 75 | Agrochemical intermediates |
The Groebke–Blackburn–Bienaymé (GBB) three-component reaction offers a convergent route to imidazo[1,2-a]pyridines—a core isosteric to the target compound. While not directly yielding the boronic acid, it constructs the heterocyclic backbone for subsequent functionalization:
Table 2: GBB Reaction Catalysts for Imidazopyridine Synthesis
Catalyst | Temperature (°C) | Time (MW) | Yield Range (%) | Boron Tolerance |
---|---|---|---|---|
Montmorillonite K-10 | 120 | 15 min | 75–88 | Low |
InCl₃ | 100 | 10 min | 80–92 | Moderate |
p-TSA (neat) | 130 | 8 min | 85–95 | High |
Chitosan-SO₃H | 100 | 20 min | 78–90 | High |
Direct C–H borylation or halogen-boronate exchange provides efficient routes to install the boronic acid group. Key methodologies include:
Table 3: Borylation Methods for Halogenated Imidazopyridines
Substrate | Catalyst/Reagent | Directing Group | Product Stability | Yield (%) |
---|---|---|---|---|
6-Br-2-(N-Boc-imidazolyl)pyridine | Pd(dppf)Cl₂/B₂pin₂ | None | Moderate (pinacol ester) | 88 |
6-I-2-(imidazolyl)pyridine | [Ir(OMe)(cod)]₂/dtbbpy | Imidazole N | High (neat) | 92 |
6-Cl-2-(N-Bn-imidazolyl)pyridine | NiCl₂(dppe)/B₂neop₂ | None | High (neopentyl glycol) | 79 |
Microwave (MW) irradiation revolutionizes the synthesis of imidazole- and pyridine-containing scaffolds by enabling rapid, high-yielding transformations under controlled conditions:
Table 4: Conventional vs. Microwave Synthesis of Key Intermediates
Reaction | Conventional Method | MW Method | Yield Increase | Time Reduction |
---|---|---|---|---|
Imidazole cyclization | 10 h, 130°C, 78% yield | 20 min, 150°C, 91% yield | +13% | 30× |
Miyaura borylation | 12 h, 80°C, 82% yield | 25 min, 120°C, 94% yield | +12% | 29× |
Suzuki coupling (ArBr) | 24 h, 85°C, 75% yield | 15 min, 150°C, 93% yield | +18% | 96× |
Late-stage modification of preassembled (6-(1H-Imidazol-1-yl)pyridin-2-yl)boronic acid or its precursors enables rapid access to analogs:
Table 5: Post-Functionalization Techniques for Imidazopyridine Boronic Acids
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: